N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
CAS No.: 1385412-51-0
Cat. No.: VC4625277
Molecular Formula: C19H26N2O2
Molecular Weight: 314.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385412-51-0 |
|---|---|
| Molecular Formula | C19H26N2O2 |
| Molecular Weight | 314.429 |
| IUPAC Name | N-[2-(2-methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H26N2O2/c1-4-11-21-12-9-17(10-13-21)19(22)20-14-16(3)23-18-8-6-5-7-15(18)2/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22) |
| Standard InChI Key | NXYCVSBUBJXKBO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OC(C)CNC(=O)C2CCN(CC2)CC#C |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves:
-
Preparation of the Piperidine Intermediate:
-
Starting with a piperidine derivative, functionalization occurs at the 4-position to introduce the carboxamide group.
-
-
Alkylation Reaction:
-
The prop-2-ynyl group is introduced via alkylation using a suitable alkynyl halide.
-
-
Attachment of the Phenoxy Group:
-
The phenoxy moiety is added through an etherification reaction involving 2-methylphenol and an appropriate alkylating agent.
-
These steps require careful optimization to ensure high yield and purity.
Pharmacological Potential
-
The piperidine scaffold is commonly found in drugs targeting the central nervous system (e.g., antipsychotics, analgesics).
-
The phenoxy group may enhance lipid membrane permeability, aiding bioavailability.
-
The carboxamide group can form hydrogen bonds with biological targets, such as enzymes or receptors.
Hypothetical Uses
-
Neurological Disorders:
-
Compounds with similar structures have been investigated for treating conditions like depression or anxiety.
-
-
Anti-inflammatory Agents:
-
The phenoxy and carboxamide functionalities could interact with inflammatory mediators.
-
-
Anticancer Research:
-
The alkynyl group might confer cytotoxic properties against tumor cells.
-
Key Research Areas
-
In Vitro Studies:
-
Assessing binding affinity to potential targets (e.g., neurotransmitter receptors).
-
-
Toxicity Profile:
-
Evaluating safety through cytotoxicity assays.
-
-
Pharmacokinetics:
-
Determining absorption, distribution, metabolism, and excretion (ADME) properties.
-
Challenges
-
Limited data on synthesis scalability.
-
Need for computational modeling to predict drug-likeness.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume